molecular formula C14H20N2O2 B3053571 2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate CAS No. 54527-73-0

2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate

Cat. No.: B3053571
CAS No.: 54527-73-0
M. Wt: 248.32 g/mol
InChI Key: UECDKJVOYBYWQP-BENRWUELSA-N
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Description

2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate is an organic compound with the molecular formula C14H20N2O2 It is known for its unique structure, which includes both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate typically involves the reaction of 3-aminobut-2-enoic acid with 2-[benzyl(methyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate
  • 3-Aminobut-2-enoic acid
  • 2-[Benzyl(methyl)amino]ethanol

Uniqueness

This compound is unique due to its combination of an amino group and an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

54527-73-0

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl (Z)-3-aminobut-2-enoate

InChI

InChI=1S/C14H20N2O2/c1-12(15)10-14(17)18-9-8-16(2)11-13-6-4-3-5-7-13/h3-7,10H,8-9,11,15H2,1-2H3/b12-10-

InChI Key

UECDKJVOYBYWQP-BENRWUELSA-N

SMILES

CC(=CC(=O)OCCN(C)CC1=CC=CC=C1)N

Isomeric SMILES

C/C(=C/C(=O)OCCN(C)CC1=CC=CC=C1)/N

Canonical SMILES

CC(=CC(=O)OCCN(C)CC1=CC=CC=C1)N

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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